molecular formula C14H18N6O B6460196 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine CAS No. 2549004-63-7

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine

Cat. No.: B6460196
CAS No.: 2549004-63-7
M. Wt: 286.33 g/mol
InChI Key: RUHOXWPABUJCFC-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine is a useful research compound. Its molecular formula is C14H18N6O and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.15420922 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It is suggested that the mechanism of inhibition of the haem detoxification pathway is expected to be similar to that of chloroquine .

Biochemical Pathways

The compound is likely to affect the haem detoxification pathway . This pathway is crucial for the survival of certain parasites, and its inhibition can lead to their death. The downstream effects of this inhibition are yet to be fully explored.

Pharmacokinetics

It is known that piperazine derivatives are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggesting enterohepatic recycling .

Result of Action

The molecular and cellular effects of the compound’s action are yet to be fully understood. It is known that the inhibition of the haem detoxification pathway can lead to the death of certain parasites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature and light exposure can affect the stability of the compound

Biochemical Analysis

Biochemical Properties

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G protein-coupled receptors involved in the contraction of smooth muscles in blood vessels . The nature of these interactions often involves competitive inhibition or activation, depending on the specific biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine pathways, which are crucial for neurotransmission . This modulation can lead to changes in cellular behavior, such as altered cell proliferation and apoptosis rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to interact with DNA gyrase and topoisomerase IV, enzymes responsible for controlling DNA topology . These interactions can result in the inhibition of bacterial DNA replication, highlighting its potential as an antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as antidepressant-like activity in rodent behavioral models . At higher doses, it can cause toxic or adverse effects, including disruptions in cardiovascular function and cholinergic-nitric oxide signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and N-dealkylation, primarily catalyzed by cytochrome P450 enzymes . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-14(16-4-3-15-11)20-7-5-19(6-8-20)12-9-13(21-2)18-10-17-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHOXWPABUJCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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